molecular formula C17H23N5 B12268667 N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12268667
M. Wt: 297.4 g/mol
InChI Key: QNVKZONTSGOCML-UHFFFAOYSA-N
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Description

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a chemical compound that belongs to the class of heterocyclic compounds It contains a piperidine ring conjugated to a pyrimidine ring, which is further substituted with a pyridine ring

Preparation Methods

The synthesis of N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under specific conditions to form the 5,6-dimethylpyrimidine core.

    Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Coupling reactions: The pyrimidine and piperidine rings are then coupled together using reagents such as palladium catalysts under controlled conditions.

    Substitution reactions: The final step involves the substitution of the pyridine ring onto the piperidine-pyrimidine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine, piperidine, or pyrimidine rings are replaced with other groups using suitable reagents and conditions.

Common reagents used in these reactions include acids, bases, catalysts, and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other similar compounds, such as:

    N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.

    N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide: Another related compound with different functional groups, which may result in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it suitable for particular research and industrial applications.

Properties

Molecular Formula

C17H23N5

Molecular Weight

297.4 g/mol

IUPAC Name

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C17H23N5/c1-13-14(2)19-12-20-17(13)22-10-7-15(8-11-22)21(3)16-6-4-5-9-18-16/h4-6,9,12,15H,7-8,10-11H2,1-3H3

InChI Key

QNVKZONTSGOCML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)N(C)C3=CC=CC=N3)C

Origin of Product

United States

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